

A Technical Guide to the Complete Structure and Activity of Cyclo(-Met-Pro)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(-Met-Pro), a cyclic dipeptide also known as a 2,5-diketopiperazine, is a heterocyclic organic compound formed from the condensation of the amino acids L-methionine and L-proline.[1][2] This molecule has been identified in natural sources, including as a flavor component in beef, and is produced by various microorganisms.[2][3] In recent years, Cyclo(-Met-Pro) has garnered attention within the scientific community for its diverse, albeit sometimes modest, biological activities. These include potential antiviral, significant antimycobacterial, and antioxidant properties, making it a subject of interest for further investigation in drug discovery and development.[1] This guide provides a comprehensive overview of its structure, properties, and known biological functions, supported by experimental protocols and data.

Chemical Structure and Identification

The fundamental structure of **Cyclo(-Met-Pro)** consists of a piperazine-2,5-dione core, with the side chains of methionine and proline residues determining its specific chemical characteristics. The IUPAC name for the L-L stereoisomer is (3S,8aS)-3-(2-methylsulfanylethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.



Identifier	Value
IUPAC Name	(3S,8aS)-3-(2-methylsulfanylethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
CAS Number	53049-06-2
Molecular Formula	C10H16N2O2S
Canonical SMILES	CSCCC1C(=O)N2CCCC2C(=O)N1
Stereo SMILES	CSCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N1
InChI	InChI=1S/C10H16N2O2S/c1-15-6-4-7- 10(14)12-5-2-3-8(12)9(13)11-7/h7-8H,2- 6H2,1H3,(H,11,13)/t7-,8-/m0/s1
InChI Key	VFVAGPWBFWJBMN-YUMQZZPRSA-N

Physicochemical Properties

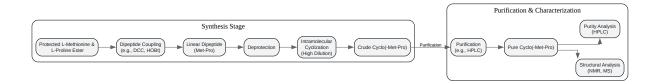
The physical and chemical properties of **Cyclo(-Met-Pro)** are essential for its handling, formulation, and mechanism of action.

Property	Value
Molecular Weight	228.31 g/mol
Appearance	White Powder
Density	1.3 ± 0.1 g/cm ³
Boiling Point	489.7 ± 38.0 °C at 760 mmHg
Solubility	Soluble in Acetic Acid
XLogP3	0.4
Kovats Retention Index	1780 (Standard non-polar column)
Storage Temperature	Recommended at -20°C or below



Synthesis and Characterization Workflow

The synthesis of **Cyclo(-Met-Pro)** typically follows a multi-step process involving the formation of a linear dipeptide followed by intramolecular cyclization. The resulting compound is then purified and its structure is confirmed using various analytical techniques.



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General workflow for the synthesis and purification of Cyclo(-Met-Pro).

Experimental Protocols General Synthesis of Cyclo(-Met-Pro)

This protocol is a generalized procedure based on common methods for diketopiperazine synthesis.

- Dipeptide Formation: N-protected L-methionine (e.g., with a Cbz group) is activated using a
 coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of
 hydroxybenzotriazole (HOBt). This activated amino acid is then reacted with an L-proline
 ester (e.g., methyl ester) in an appropriate solvent like dichloromethane (DCM) at 0°C, slowly
 warming to room temperature. The reaction is monitored by Thin Layer Chromatography
 (TLC).
- Work-up and Purification: Upon completion, the dicyclohexylurea byproduct is filtered off.
 The organic layer is washed sequentially with dilute acid, bicarbonate solution, and brine,
 then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure
 to yield the protected linear dipeptide.
- Deprotection: The protecting groups are removed. For a Cbz group, this is typically achieved by hydrogenolysis using 10% Palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere in a solvent like methanol. The catalyst is subsequently removed by filtration through Celite.



- Cyclization: The deprotected linear dipeptide ester is dissolved in a solvent such as methanol
 or isopropanol and heated to reflux under high-dilution conditions to favor intramolecular
 cyclization over polymerization. The reaction progress is monitored by TLC.
- Final Purification: The solvent is evaporated, and the resulting crude Cyclo(-Met-Pro) is purified using column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the final product.

Structural Characterization

- Mass Spectrometry (MS): The exact mass of the purified compound is determined using high-resolution mass spectrometry (HRMS) to confirm the molecular formula C₁₀H₁₆N₂O₂S.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD). The chemical shifts, coupling constants, and integrations are analyzed to confirm the cyclic dipeptide structure and the integrity of the methionine and proline side chains.

Antiviral Activity Assay (Influenza A H3N2)

This protocol describes a cytopathic effect (CPE) inhibition assay to evaluate antiviral activity, based on the context of reported findings.

- Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and cultured until a confluent monolayer is formed.
- Virus Infection: The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with a predetermined titer of Influenza A (H3N2) virus.
- Compound Treatment: Simultaneously, serial dilutions of **Cyclo(-Met-Pro)** are added to the wells. A virus control (no compound) and a cell control (no virus, no compound) are included.
- Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 48-72 hours, or until the virus control wells show approximately 90-100% CPE.
- Quantification: The CPE is observed microscopically. Cell viability can be quantified using a colorimetric assay such as the MTT or neutral red uptake assay. The concentration of the



compound that inhibits CPE by 50% (IC50) is calculated.

Antimycobacterial Activity Assay (MIC Determination)

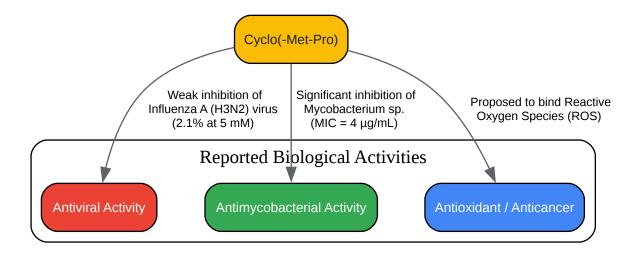
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), as suggested by its reported activity.

- Inoculum Preparation: A suspension of a Mycobacterium species (e.g., Mycobacterium tuberculosis H37Rv) is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
- Compound Dilution: Two-fold serial dilutions of Cyclo(-Met-Pro) are prepared in a 96-well microtiter plate using the broth as the diluent.
- Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria, no compound) and a negative control (broth only) are included.
- Incubation: The plate is sealed and incubated at 37°C for 7-14 days, or until visible growth is observed in the positive control well.
- MIC Determination: The MIC is defined as the lowest concentration of **Cyclo(-Met-Pro)** that completely inhibits visible growth of the mycobacteria.

Biological Activity and Mechanism of Action

Cyclo(-Met-Pro) has been investigated for several biological activities, with varying degrees of potency. Its functions appear to be diverse, ranging from antimicrobial to antioxidant.





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Reported biological activities of Cyclo(-Met-Pro).

- Antiviral Activity: Studies have shown that Cyclo(-Met-Pro) exhibits weak inhibitory activity
 against the influenza A virus (H3N2), with only 2.1% inhibition observed at a high
 concentration of 5 mM. This suggests it is not a potent antiviral agent on its own but may
 serve as a scaffold for developing more active derivatives.
- Antimycobacterial Activity: In contrast to its weak antiviral effects, Cyclo(-Met-Pro) has
 demonstrated significant antimycobacterial properties. It was reported to have a Minimum
 Inhibitory Concentration (MIC) of 4 μg/mL against Mycobacterium species, indicating potent
 activity and highlighting its potential for development as a novel anti-tuberculosis agent.
- Antioxidant and Anticancer Activity: Some evidence suggests that Cyclo(-Met-Pro) may
 function as an antioxidant by binding to reactive oxygen species (ROS), thereby preventing
 cellular damage. This mechanism is proposed to underlie its potential to inhibit the
 proliferation of cancer cells. Proline-based diketopiperazines as a class are noted for their
 anticancer potential.

Conclusion

Cyclo(-Met-Pro) is a well-characterized cyclic dipeptide with a defined structure and a range of biological activities. While its antiviral properties are limited, its significant antimycobacterial effects present a promising avenue for future research and development. The straightforward, albeit multi-step, synthesis allows for the generation of analogs to explore structure-activity



relationships. For researchers in drug discovery, **Cyclo(-Met-Pro)** represents a valuable natural product scaffold, particularly for the development of new therapeutics against mycobacterial infections. Further investigation into its precise mechanisms of action and in vivo efficacy is warranted.

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- To cite this document: BenchChem. [A Technical Guide to the Complete Structure and Activity of Cyclo(-Met-Pro)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564188#what-is-the-complete-structure-of-cyclo-met-pro]

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